6-Ethoxy-2,3-difluorobenzaldehyde

Vue d'ensemble

Description

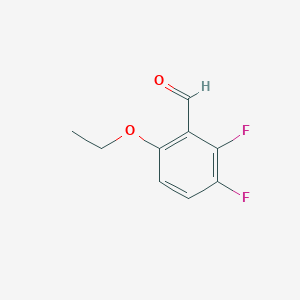

6-Ethoxy-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is a derivative of benzaldehyde, featuring ethoxy and difluoro substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the ethoxylation of 2,3-difluorobenzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of 6-Ethoxy-2,3-difluorobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

6-Ethoxy-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy and difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the ethoxy or difluoro groups.

Major Products Formed

Oxidation: 6-Ethoxy-2,3-difluorobenzoic acid.

Reduction: 6-Ethoxy-2,3-difluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

6-Ethoxy-2,3-difluorobenzaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity with nucleophiles and electrophiles allows for the formation of various derivatives that are crucial in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms can modify the electronic properties of the compound, facilitating selective reactions that are beneficial in synthetic pathways.

Key Reactions:

- Nucleophilic Substitution: The compound can react with amines to form amine derivatives, which may exhibit enhanced biological activities.

- Condensation Reactions: It can participate in aldol condensation reactions to generate larger molecular frameworks used in drug design.

Medicinal Chemistry

Research has highlighted the potential of this compound as a building block for drug development. Its derivatives are being explored for various pharmacological activities, including antimicrobial and anticancer properties.

Case Studies:

- Anticancer Activity: Compounds derived from this compound have shown promising results against cancer cell lines, demonstrating cytotoxicity that warrants further investigation into their mechanisms of action.

- Antimicrobial Properties: Studies have indicated that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as therapeutic agents.

Agricultural Applications

The compound is also being investigated for its potential use in developing agrochemicals. Its structural characteristics may enhance the efficacy of pesticides or fungicides by improving their interaction with biological targets.

Research Insights:

- Fungicidal Activity: Derivatives of this compound have been tested against various fungal strains, showing effectiveness comparable to existing commercial fungicides.

- Insecticidal Properties: Some studies suggest that modifications to the compound could lead to new insecticides with improved selectivity and reduced environmental impact.

Material Science

In addition to its applications in chemistry and biology, this compound is being explored for use in material sciences. Its unique properties may contribute to the development of advanced materials with specific functionalities.

Potential Applications:

- Polymer Chemistry: The compound can be utilized as a monomer or co-monomer in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties.

- Liquid Crystal Displays: Research indicates that fluorinated compounds like this compound may improve the performance of liquid crystal materials due to their unique electronic properties.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Enhances reactivity and selectivity |

| Medicinal Chemistry | Anticancer and antimicrobial agents | Promising cytotoxicity against cancer cell lines |

| Agricultural Chemistry | Pesticides and fungicides | Effective against various fungal strains |

| Material Science | Polymers and liquid crystals | Potential for improved thermal stability |

Mécanisme D'action

The mechanism of action of 6-Ethoxy-2,3-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic effects and industrial applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Difluorobenzaldehyde: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

6-Methoxy-2,3-difluorobenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

6-Ethoxy-2-fluorobenzaldehyde: Contains only one fluorine atom, affecting its chemical behavior and uses.

Uniqueness

6-Ethoxy-2,3-difluorobenzaldehyde is unique due to the presence of both ethoxy and difluoro groups, which impart distinct chemical properties. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic processes and research applications .

Activité Biologique

6-Ethoxy-2,3-difluorobenzaldehyde (CAS No. 167684-02-8) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10F2O

- Molecular Weight : 200.18 g/mol

- Chemical Structure :

This compound features a benzaldehyde functional group with two fluorine atoms and an ethoxy substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in metabolic pathways, leading to altered biochemical responses.

Cytotoxicity Studies

Recent research has indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 0.69 | |

| KB (oral cancer) | 10.72 | |

| CNE2 (nasopharyngeal cancer) | 9.91 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Case Studies

- Anticancer Activity : In a study focusing on liver cancer, this compound was shown to induce apoptosis in HepG2 cells through the activation of caspase pathways. This suggests a mechanism where the compound could be utilized in therapeutic applications for liver cancer treatment.

- Mechanistic Insights : Another investigation revealed that treatment with this compound resulted in significant downregulation of cyclin D1 and upregulation of p53 protein levels, indicating its role in cell cycle regulation and apoptosis induction.

Safety and Toxicology

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Toxicological assessments have not been extensively reported; however, preliminary data suggest moderate toxicity at higher concentrations. Further studies are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

6-ethoxy-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFFKGUXHHUHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.